Purine 3'-deoxyribonucleosides

Purine 3'-deoxyribonucleosides are critical components in the synthesis of DNA and play a significant role in biological processes. These nucleosides consist of purine bases such as adenine or guanine linked to deoxyribose sugar through a 3' carbon atom, forming a vital subunit of genetic material. They serve as essential intermediates for the production of deoxyribonucleotides (dNTPs) in cells, which are crucial for DNA replication and repair mechanisms. Additionally, these compounds have gained attention in pharmaceutical research due to their potential applications in treating various diseases including certain cancers and metabolic disorders. Their unique structure makes them valuable tools in biochemical studies, serving as substrates or inhibitors in enzyme assays related to nucleotide metabolism.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

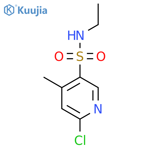

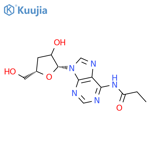

|

N6-Propionyl Cordycepin | 77378-04-2 | C13H17N5O4 |

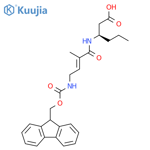

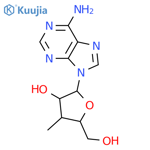

|

Adenosine,3'-deoxy-3'-methyl- | 26383-05-1 | C11H15N5O3 |

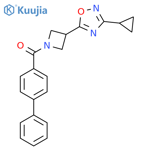

|

Adenosine, 2-amino-3'-deoxy- | 3608-57-9 | C10H14N6O3 |

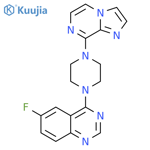

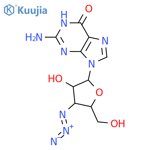

|

Guanosine,3'-azido-3'-deoxy- | 98870-11-2 | C10H12N8O4 |

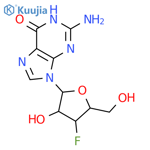

|

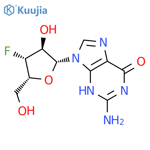

3'-Deoxy-3'-fluoroguanosine | 123402-21-1 | C10H12FN5O4 |

|

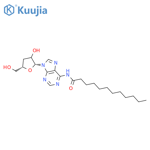

N6-Lauroyl Cordycepin | 77378-06-4 | C22H35N5O4 |

|

PUROMYCIN | 53-79-2 | C22H29N7O5 |

|

6H-Purin-6-one,2-amino-9-(3-deoxy-3-fluoro-b-D-xylofuranosyl)-1,9-dihydro- | 125291-15-8 | C10H12N5O4F |

|

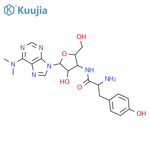

Adenosine,3'-[[2-amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyl-(9CI) | 21708-87-2 | C21H27N7O5 |

|

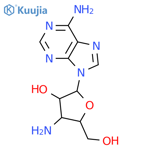

3'-Amino-3'-deoxyadenosine | 2504-55-4 | C10H14N6O3 |

関連文献

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品